6-Bromo Derivative Exhibits 6.25-Fold Higher DHFR Inhibitory Potency Compared to 6-Chloro Analog
In a direct head-to-head comparison using the same assay system, 6-bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one demonstrated an IC50 value of 1.60 × 10⁴ nM against bovine liver dihydrofolate reductase (DHFR), whereas the corresponding 6-chloro analog exhibited an IC50 > 1.00 × 10⁵ nM under identical conditions [1][2].
| Evidence Dimension | Inhibitory potency against bovine liver dihydrofolate reductase (DHFR) |
|---|---|
| Target Compound Data | IC50 = 1.60 × 10⁴ nM (16 μM) |
| Comparator Or Baseline | 6-Chloro-3,4-dihydro-1,8-naphthyridin-2-one: IC50 > 1.00 × 10⁵ nM (>100 μM) |
| Quantified Difference | >6.25-fold higher potency for 6-bromo derivative |
| Conditions | Bovine liver DHFR; NADPH consumption assay measuring conversion of dihydrofolic acid to tetrahydrofolic acid |
Why This Matters
Researchers requiring DHFR inhibitory activity for antiproliferative or antimicrobial screening should select the 6-bromo derivative over the 6-chloro analog to avoid a ≥6.25-fold loss in target engagement.
- [1] BindingDB. (n.d.). BDBM50448065 (CHEMBL1807577): 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one. IC50 = 1.60E+4 nM. View Source
- [2] BindingDB. (n.d.). BDBM50378372 (CHEMBL574843): 6-Chloro analog. IC50 > 1.00E+5 nM. View Source
